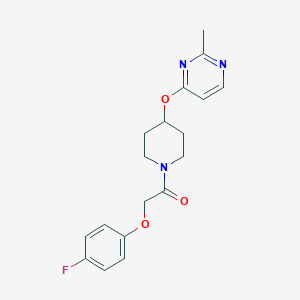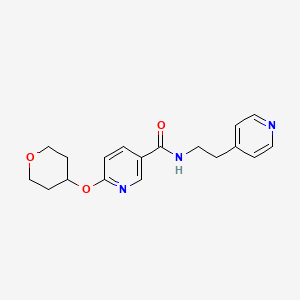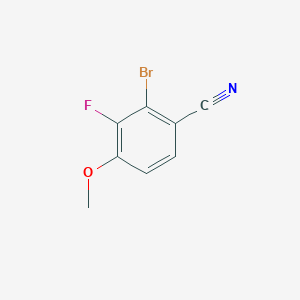![molecular formula C24H26N4O2 B2986168 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide CAS No. 1226449-96-2](/img/structure/B2986168.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide is a unique chemical compound known for its multifaceted applications. The compound's structure consists of a dihydroisoquinoline moiety attached to a pyrimidine ring, further linked to an acetamide group with a dimethylphenyl substituent. Such a molecular arrangement bestows upon it distinctive chemical properties and potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Synthesis of the pyrimidine precursor
2-chloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with 3,4-dihydroisoquinoline in the presence of a suitable base (e.g., sodium hydride) and an organic solvent (e.g., DMF) to yield the intermediate 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidine.
Coupling with acetamide
The intermediate compound is then reacted with 2-bromoacetamide in the presence of a base (e.g., potassium carbonate) to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely, and the selection of catalysts or solvents that minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, potentially converting the dihydroisoquinoline moiety to isoquinoline derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring or the acetamide group, leading to various hydrogenated products.
Substitution: : Nucleophilic substitution reactions could occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing acetamide group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products would depend on the specific reactions but could include various substituted pyrimidine derivatives, modified isoquinoline structures, and hydrogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Design: : Used in the development of novel catalysts due to its unique structural features.
Organic Synthesis: : Serves as an intermediate for the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Potentially useful in studying enzyme inhibition mechanisms given its complex structure.
Receptor Binding Studies: : Acts as a ligand in receptor binding assays.
Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic effects in treating certain diseases.
Drug Development: : A lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialty polymers with unique properties.
Material Science: : Aids in the development of new materials with specific characteristics like enhanced thermal stability.
Mecanismo De Acción
The compound exerts its effects through various molecular pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : May involve inhibition of enzymatic pathways or modulation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylpyrimidin-2-yl)isoquinolin-1(2H)-one: : Shares a pyrimidine-isoquinoline framework but lacks the acetamide group.
N-phenyl-2-({[2-(6-methylpyrimidin-4-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-yl}acetohydrazide): : Similar core structure but different substituents.
Highlighting Uniqueness
The presence of the dimethylphenyl acetamide group differentiates 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide from its analogs, potentially offering unique biological activities and chemical properties.
This compound stands out due to its diverse applications across multiple fields, underpinned by its distinct chemical structure and reactivity.
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSIXFMPSFFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)

![7-Fluoro-2-methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2986090.png)

![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)
![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)
![7-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2986097.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)
![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)
